

1-(4-Bromophenyl)ethanamine hydrochloride

molecular weight

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)ethanamine
hydrochloride

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An In-Depth Technical Guide to **1-(4-Bromophenyl)ethanamine Hydrochloride**: Molecular Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **1-(4-bromophenyl)ethanamine hydrochloride**, a pivotal chemical intermediate in modern pharmaceutical research and organic synthesis. The document elucidates the compound's core physicochemical properties, with a primary focus on its precise molecular weight of 236.54 g/mol ^[1]. It details validated protocols for its synthesis, chiral resolution, and purification by recrystallization. Furthermore, this guide outlines standard analytical methodologies for structural verification and purity assessment, including spectroscopic and chromatographic techniques. Key applications, particularly its role as a versatile chiral building block in the development of active pharmaceutical ingredients (APIs), are discussed to provide context for its significance in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical resource on this important compound.

Core Molecular Profile

A foundational understanding of a compound begins with its precise chemical identity and physical characteristics. These properties dictate its handling, reactivity, and analytical profile.

Chemical Identity and Structure

1-(4-Bromophenyl)ethanamine hydrochloride is the hydrochloride salt of the chiral amine 1-(4-bromophenyl)ethanamine. The presence of a chiral center at the carbon adjacent to the amino group means it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(4-bromophenyl)ethanamine. The hydrochloride salt is typically a stable, crystalline solid, which is often preferred over the freebase amine for its ease of handling and storage.

- IUPAC Name: 1-(4-bromophenyl)ethanamine;hydrochloride
- Molecular Formula: $C_8H_{11}BrClN$ [\[2\]](#)[\[3\]](#)[\[4\]](#)

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- Chemical Structure:

Physicochemical Properties

The quantitative properties of **1-(4-bromophenyl)ethanamine hydrochloride** are essential for experimental design, from calculating molar equivalents in a reaction to selecting appropriate analytical techniques. The molecular weight is a cornerstone of this data.

Property	Value	Source(s)
Molecular Weight	236.54 g/mol (also cited as 236.53664 g/mol)	[1][2][5]
CAS Number	90006-14-7 (Racemic)	[2]
64265-77-6 ((R)-enantiomer)	[6]	
84499-77-4 ((S)-enantiomer)	[1]	
Appearance	White to yellow solid	[7]
Melting Point	238-245 °C ((R)-enantiomer)	[7]
Storage Conditions	Inert atmosphere, room temperature	[1]
Molecular Weight (Free Base)	200.08 g/mol (C ₈ H ₁₀ BrN)	[8]

It is critical to distinguish between the hydrochloride salt (MW ≈ 236.54 g/mol) and the free amine/free base (MW ≈ 200.08 g/mol) to ensure accurate stoichiometric calculations in chemical reactions.[8]

Synthesis, Resolution, and Purification

The preparation of enantiomerically pure **1-(4-bromophenyl)ethanamine hydrochloride** is a multi-step process involving synthesis of the racemic amine, separation of the enantiomers, and subsequent salt formation.

Synthetic and Purification Workflow

The overall process begins with a commercially available starting material, 1-(4-bromophenyl)ethanone, and proceeds through reduction, resolution, and purification to yield the final, high-purity product. The choice to perform chiral resolution is critical, as many pharmaceutical applications demand a single enantiomer to ensure target specificity and reduce off-target effects.

Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

This protocol describes a common route starting from the corresponding ketone. Reductive amination is a standard and reliable method for this transformation.

- Materials: 1-(4-bromophenyl)ethanone, ammonium acetate, sodium cyanoborohydride (NaBH_3CN), methanol.
- Procedure:
 - In a round-bottom flask, dissolve 1-(4-bromophenyl)ethanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.
 - Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
 - Cool the mixture in an ice bath and add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, monitoring for gas evolution. Causality: The portion-wise addition under cooling controls the exothermic reaction and prevents runaway reduction.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
 - Quench the reaction by carefully adding aqueous HCl (e.g., 2M) until the solution is acidic.
 - Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
 - Basify the aqueous layer with concentrated NaOH until pH > 12.
 - Extract the product (the free amine) into an organic solvent like dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.^[9] This is commonly achieved by reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.^[9]

- Materials: Racemic 1-(4-bromophenyl)ethanamine, L-(+)-tartaric acid (or another chiral resolving agent), ethanol, isopropanol.^[10]
- Procedure:
 1. Dissolve the racemic amine (1.0 eq) in a minimal amount of a hot alcohol mixture (e.g., ethanol/isopropanol).^[10]
 2. In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5 eq), in the same hot solvent. Causality: Using 0.5 equivalents of the resolving agent targets the crystallization of one diastereomeric salt, leaving the other in solution, which is the basis of the separation.
 3. Slowly add the tartaric acid solution to the amine solution while hot.
 4. Allow the mixture to cool slowly to room temperature, then place in an ice bath to maximize crystallization.
 5. Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
 6. To liberate the free amine, dissolve the collected salt in water, basify with NaOH, and extract with an organic solvent as described in the synthesis protocol.
 7. The enantiomeric purity of the resulting amine should be determined by chiral HPLC.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds.^[11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

- Solvent Selection: The ideal solvent is one in which the hydrochloride salt is highly soluble at high temperatures but poorly soluble at low temperatures.^[11] A mixed solvent system, such

as ethanol/water or isopropanol/diethyl ether, is often effective for amine salts.[\[12\]](#)[\[13\]](#)

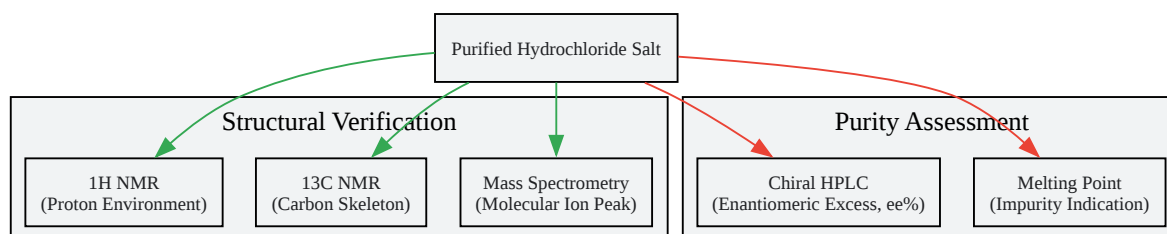
- Procedure:

1. Place the crude **1-(4-bromophenyl)ethanamine hydrochloride** in an Erlenmeyer flask.
2. Add a minimum amount of the chosen hot solvent (e.g., hot ethanol) until the solid just dissolves completely.
3. If the solution is colored, a small amount of activated charcoal can be added and the solution briefly heated before being filtered hot to remove the charcoal.
4. Allow the clear solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, higher-purity crystals, as impurities tend to remain in the "mother liquor."[\[13\]](#)
5. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
6. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual impurities.
7. Dry the crystals under vacuum to remove all traces of solvent.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product. A standard workflow integrates several techniques to provide a complete profile of the compound.

Analytical Workflow Overview



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Caption: Standard Analytical Workflow for Characterization.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of all protons and their respective chemical environments (aromatic, methine, methyl). ¹³C NMR will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[14]
- Mass Spectrometry (MS): MS analysis will determine the mass-to-charge ratio. For the free base, a molecular ion peak corresponding to the mass of C₈H₁₀BrN would be expected.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic peaks for the N-H bonds of the ammonium salt and C-H bonds in the aromatic and alkyl regions would be expected.

Chromatographic and Physical Analysis

- Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the product.[15][16] Using a chiral stationary phase, the (R)- and (S)-enantiomers can be separated and quantified.[15] A successful resolution will show a large peak for the desired enantiomer and a minimal or non-existent peak for the other.
- Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity.[7] Impurities typically depress and broaden the melting point range.

Key Applications in Research and Development

1-(4-Bromophenyl)ethanamine hydrochloride is not an end product but a valuable starting material, prized for its combination of a chiral center and a reactive functional handle.

- **Versatile Pharmaceutical Intermediate:** It serves as a key building block in the synthesis of more complex APIs.[5][8] Its primary amine provides a nucleophilic site for forming amides, imines, or other nitrogen-containing structures. The bromophenyl group is particularly useful as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig cross-couplings.[17] This dual functionality allows for the rapid construction of molecular diversity in drug discovery campaigns, particularly for compounds targeting neurological disorders.[5][8]
- **Chiral Resolving Agent:** In its enantiomerically pure form, 1-(4-bromophenyl)ethanamine can itself be used as a chiral resolving agent to separate other racemic compounds, typically chiral acids.[18]

Conclusion

1-(4-Bromophenyl)ethanamine hydrochloride is a compound of significant utility in the pharmaceutical and chemical sciences. Its precise molecular weight of 236.54 g/mol is a fundamental parameter for its use in synthesis. The well-established protocols for its synthesis, chiral resolution, and purification enable the production of high-purity, enantiomerically-defined material. Its structural features—a chiral amine and a functionalizable aromatic ring—make it an exceptionally versatile intermediate for the creation of complex molecular targets, solidifying its role as a critical tool for researchers and drug development professionals.

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